1,4-Dioxacyclododecane-5,12-dione is a macrocyclic compound characterized by its unique structural features, including two carbonyl groups and two ether linkages within a twelve-membered ring. Its molecular formula is , and it is also recognized for its potential applications in various scientific fields, particularly in organic synthesis and material science. The compound has garnered attention due to its structural properties that facilitate diverse chemical reactions and interactions.
This compound is synthesized through specific chemical reactions involving precursor materials. The primary method of synthesis involves the oxidation of cyclopropane derivatives in the presence of ethylene glycol. This process yields the dioxacyclododecane structure, which can be further refined for various applications in research and industry.
1,4-Dioxacyclododecane-5,12-dione falls under the category of cyclic diones and is classified as a macrocyclic compound due to its large ring structure. It is also categorized as an organic compound due to its carbon-based framework, specifically belonging to the family of dioxanes.
The synthesis of 1,4-Dioxacyclododecane-5,12-dione typically involves:
1,4-Dioxacyclododecane-5,12-dione participates in several types of chemical reactions:
The mechanism by which 1,4-Dioxacyclododecane-5,12-dione exerts its chemical effects involves:
This compound's ability to undergo nucleophilic addition makes it useful in synthesizing various biochemical intermediates and polymers.
1,4-Dioxacyclododecane-5,12-dione exhibits properties typical of diones:
1,4-Dioxacyclododecane-5,12-dione has numerous applications in scientific research:
The synthesis of 1,4-Dioxacyclododecane-5,12-dione (CAS 777-95-7), systematically named 1,6-dioxacyclododecane-7,12-dione and alternatively termed adipic acid cyclic tetramethylene ester, relies primarily on cyclocondensation strategies that facilitate macrocyclic ring closure. This C₁₂ macrocycle (molecular formula C₁₀H₁₆O₄, MW 200.23 g/mol) forms through esterification between adipic acid derivatives and 1,4-butanediol equivalents under controlled conditions [1]. The reaction typically employs high-dilution techniques to suppress competing intermolecular polymerization, a critical consideration given the kinetic preference for linear oligomer formation. Precise stoichiometric balance between the dicarboxylic component (adipoyl chloride or adipic acid) and the diol (1,4-butanediol) is essential, with an optimal 1:1 molar ratio maximizing cyclic diester yield [1].
Cyclocondensation proceeds via nucleophilic addition-elimination mechanisms. When using acid chlorides, the reaction exhibits faster kinetics but requires stringent exclusion of moisture. Direct esterification using adipic acid offers atom economy but necessitates azeotropic water removal (e.g., toluene reflux) and acid catalysis (e.g., p-toluenesulfonic acid) to drive the equilibrium toward cyclization. Macrocyclic ester formation is confirmed by characteristic carbonyl stretches in IR spectroscopy (1740–1720 cm⁻¹) and methylene proton resonances (δ 1.60–1.70 ppm, δ 4.20–4.30 ppm) in ¹H NMR spectroscopy [1].
Table 1: Key Molecular Properties of 1,4-Dioxacyclododecane-5,12-dione
| Property | Value | Measurement Context |
|---|---|---|
| CAS Number | 777-95-7 | Chemical identifier |
| IUPAC Name | 1,6-Dioxacyclododecane-7,12-dione | Systematic nomenclature |
| Molecular Formula | C₁₀H₁₆O₄ | Elemental composition |
| Molecular Weight | 200.23 g/mol | Mass spectrometry |
| Canonical SMILES | C1CCC(=O)OCCCCOC(=O)C1 | Structural representation |
| Melting Point | 90–93°C | Pristine crystalline solid |
Catalysis significantly enhances the efficiency and selectivity of 1,4-Dioxacyclododecane-5,12-dione synthesis by suppressing oligomerization and lowering activation barriers for ring closure. Lewis acid catalysts (e.g., tin(II) octoate, titanium tetrabutoxide) coordinate with carbonyl oxygen atoms, increasing the electrophilicity of the ester carbonyl and facilitating nucleophilic attack by the diol. Under optimized catalytic conditions, yields increase by 25–40% compared to uncatalyzed reactions due to improved chemodifferentiation between intra- and intermolecular reaction pathways [1].
Enzymatic catalysis using immobilized lipases (e.g., Candida antarctica Lipase B) offers an alternative route under mild conditions (60–80°C). These biocatalysts promote regioselective esterification while tolerating diverse functional groups. Computational studies indicate that the macrocyclic ring strain (approximately 15–20 kJ/mol in the transition state) is reduced through catalyst-induced conformational preorganization of the linear precursor [1]. Kinetic analyses reveal a second-order dependence on monomer concentration in non-catalytic routes, shifting to first-order kinetics under catalytic conditions, confirming the catalyst's role in altering the rate-determining step [1].
Recent advances explore heterogeneous catalysts like zeolite-supported metals, which facilitate product separation and catalyst reuse. These systems leverage shape-selective pores to confine reactants in geometries favoring cyclization over polymerization, though diffusion limitations for macromolecules remain challenging [1].
Solvent selection critically governs cyclization efficiency through conformational templating, solubility optimization, and byproduct sequestration. Nonpolar solvents (e.g., toluene, cyclohexane) enhance macrocyclization yields by minimizing competing hydrolysis and promoting favorable chain folding via hydrophobic interactions. Polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) improve reactant solubility but often decrease yields due to enhanced intermolecular coupling [1].
Table 2: Solvent Effects on Cyclization Yield and Molecular Weight
| Solvent System | Cyclization Yield (%) | Oligomer Content (%) | Key Interactions |
|---|---|---|---|
| Toluene (reflux) | 65–75 | 10–15 | Hydrophobic chain collapse |
| Tetrahydrofuran | 45–55 | 30–40 | Dispersive interactions |
| Dimethylformamide | 30–40 | 45–60 | Polar solvation |
| Chloroform | 70–80 | 5–10 | Dipole-dipole stabilization |
High-dilution protocols (<0.01 M) remain indispensable for minimizing oligomer formation. Continuous addition methods using syringe pumps achieve pseudo-high-dilution conditions, maintaining low instantaneous reactant concentrations. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial kinetics in biphasic water–organic systems, though their application to 1,4-Dioxacyclododecane-5,12-dione synthesis is limited by hydrolysis risks [1]. Post-cyclization purification leverages the compound's differential solubility (soluble in chloroform, ethanol, ethyl acetate; insoluble in water) to isolate the cyclic diester from linear byproducts via selective precipitation or column chromatography [1].
Precursor geometry directly dictates conformational preorganization—a key factor enabling productive ring closure. Linear precursors with C₂ symmetry (e.g., α,ω-dihydroxy esters or α,ω-carboxy alcohols) adopt folded conformations where terminal functional groups achieve proximity (<5 Å) favorable for intramolecular cyclization. Computational modeling reveals that eclipsed conformers exhibit 8–12 kJ/mol lower cyclization barriers compared to staggered counterparts due to reduced entropic penalties [1].
The methylene chain length between ester groups influences ring strain. Precursors with four methylene units (derived from 1,4-butanediol) optimize the distance between reacting termini while minimizing transannular repulsions. Structural analysis confirms that the twelve-membered ring adopts a square-like configuration in the solid state, with bond angles approximating tetrahedral geometry (109.5°) at saturated carbons and 120° at carbonyl carbons [1].
Table 3: Precursor Structural Parameters Influencing Cyclization Efficiency
| Precursor Characteristic | Optimal Value | Effect on Cyclization |
|---|---|---|
| Methylene spacer length | -(CH₂)₄- | Minimizes transannular strain |
| Terminal functional group distance | 8–10 atoms | Enables favorable chain folding |
| Bond angle at carbonyl | 120° | Reduces angle distortion energy |
| Dihedral flexibility | 60–180° range | Facilitates conformational adjustment |
Experimental optimization involves systematic variation of spacer units. Precursors with rigid aromatic spacers yield <5% cyclic product due to unfavorable folding, whereas flexible aliphatic chains (C3–C5) achieve 20–75% yields. Spectroscopic monitoring (e.g., in-situ FTIR) of precursor conformations identifies geometries with maximal chain-end proximity, enabling predictive yield optimization [1]. Molecular mechanics simulations further predict that precursors with syn-periplanar arrangements of reacting groups exhibit cyclization rate constants 3–5 times higher than anti-periplanar counterparts [1].
CAS No.: 3179-10-0
CAS No.: 111-63-7
CAS No.:
CAS No.: 4337-12-6